molecular formula C10H13NO2 B3277691 4-Isobutylpicolinic acid CAS No. 663614-76-4

4-Isobutylpicolinic acid

Cat. No.: B3277691
CAS No.: 663614-76-4
M. Wt: 179.22 g/mol
InChI Key: HYCNYLVHDJJYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylpicolinic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of picolinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-isobutylpyridine-2-carboxylic acid, while reduction could produce 4-isobutylpyridine-2-methanol.

Scientific Research Applications

4-Isobutylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 4-Isobutylpicolinic acid involves its interaction with molecular targets such as enzymes or receptors. The isobutyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, lacking the isobutyl group.

    4-Methylpicolinic Acid: A similar compound with a methyl group instead of an isobutyl group.

    4-Ethylpicolinic Acid: Another analog with an ethyl group.

Uniqueness: 4-Isobutylpicolinic acid is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-(2-methylpropyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCNYLVHDJJYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutylpicolinic acid
Reactant of Route 2
Reactant of Route 2
4-Isobutylpicolinic acid
Reactant of Route 3
Reactant of Route 3
4-Isobutylpicolinic acid
Reactant of Route 4
Reactant of Route 4
4-Isobutylpicolinic acid
Reactant of Route 5
Reactant of Route 5
4-Isobutylpicolinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Isobutylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.